Tert-butyl 3-isothiocyanatopropionate
CAS No.: 172422-02-5
Cat. No.: VC20924140
Molecular Formula: C8H13NO2S
Molecular Weight: 187.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 172422-02-5 |
|---|---|
| Molecular Formula | C8H13NO2S |
| Molecular Weight | 187.26 g/mol |
| IUPAC Name | tert-butyl 3-isothiocyanatopropanoate |
| Standard InChI | InChI=1S/C8H13NO2S/c1-8(2,3)11-7(10)4-5-9-6-12/h4-5H2,1-3H3 |
| Standard InChI Key | HEWUEFIMRQQSSL-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)CCN=C=S |
| Canonical SMILES | CC(C)(C)OC(=O)CCN=C=S |
Introduction
Chemical Identity and Structure
Molecular Composition and Identification
Tert-butyl 3-isothiocyanatopropionate is characterized by specific molecular identifiers that define its chemical identity. The compound has a molecular formula of C₈H₁₃NO₂S, representing its atomic composition . Its structure can be represented by the InChI notation: InChI=1/C8H13NO2S/c1-8(2,3)11-7(10)4-5-9-6-12/h4-5H2,1-3H3, which provides a standardized digital representation of the molecular structure . This isothiocyanate derivative features a propionate backbone connected to both a tert-butyl group and an isothiocyanate functional group, creating a molecule with distinctive chemical properties.
Structural Features and Properties
The compound is typically observed as a colorless to pale yellow liquid with a characteristic odor, typical of isothiocyanate-containing compounds . Its structure includes several key components that influence its chemical behavior:
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The tert-butyl group (C(CH₃)₃): Provides steric hindrance and contributes to the compound's hydrophobic properties
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The propionate backbone: Forms the carbon chain connecting the functional groups
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The isothiocyanate group (-N=C=S): Serves as the reactive center, particularly in nucleophilic addition reactions
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The ester linkage: Provides a site for potential hydrolysis
The compound exhibits good solubility in organic solvents due to its predominantly non-polar structure, while maintaining moderate stability under standard conditions .
Synonyms and Alternative Nomenclature
Recognized Alternative Names
The compound is recognized in chemical databases and literature under several synonyms, reflecting different naming conventions in organic chemistry:
Physical and Chemical Properties
Physical Characteristics
Tert-butyl 3-isothiocyanatopropionate exhibits physical properties that are consistent with its molecular structure and functional groups. While specific data on all physical parameters is limited in the available literature, the compound is generally described as a colorless to pale yellow liquid at room temperature with a distinctive odor characteristic of isothiocyanates . The presence of the tert-butyl group contributes to its hydrophobic nature, while the isothiocyanate group influences its interaction with various solvents and reagents.
Chemical Reactivity
The chemical reactivity of tert-butyl 3-isothiocyanatopropionate is predominantly determined by the isothiocyanate functional group (-N=C=S), which is highly reactive toward nucleophiles . This reactivity makes the compound valuable in organic synthesis. Key aspects of its chemical behavior include:
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The isothiocyanate group readily undergoes addition reactions with nucleophiles such as amines, alcohols, and thiols
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The tert-butyl ester group can undergo hydrolysis under acidic or basic conditions
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The compound exhibits moderate stability under standard conditions but may decompose when exposed to strong acids, bases, or elevated temperatures
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Its reactivity pattern is similar to other isothiocyanates but modulated by the presence of the propionate backbone and tert-butyl group
These reactivity patterns make the compound particularly useful as an intermediate in the synthesis of more complex molecules, especially those containing thiourea, thiocarbamate, or related functional groups.
Synthesis and Production
Industrial Production
Applications in Research and Industry
Role in Organic Synthesis
Tert-butyl 3-isothiocyanatopropionate serves as a valuable building block in organic synthesis, particularly in the development of complex molecules containing thiourea, thiocarbamate, or related functional groups . The isothiocyanate group's reactivity toward nucleophiles makes it useful for creating diverse chemical structures through addition reactions. The tert-butyl ester component offers a protected carboxylic acid functionality that can be selectively deprotected under appropriate conditions, providing an orthogonal protection strategy in multistep synthesis.
Related Compounds and Comparative Analysis
Structural Analogues
Several structural analogues of tert-butyl 3-isothiocyanatopropionate exist, with variations in either the isothiocyanate positioning, the length of the carbon chain, or the ester group. Of particular note is tert-butyl isothiocyanate, which lacks the propionate backbone but maintains the tert-butyl and isothiocyanate functional groups . This simpler analogue has been the subject of more extensive research, including patent literature describing catalytic preparation processes .
Another related family of compounds includes the 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate antioxidants, which share the propionate backbone but feature different functional groups . These compounds have been studied for their antioxidant properties and presence in environmental samples, with research identifying metabolites such as 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid (fenozan acid) as potential biomarkers of human exposure .
Comparative Reactivity
The reactivity of tert-butyl 3-isothiocyanatopropionate can be compared to other isothiocyanates based on structural features:
| Compound | Structural Feature | Impact on Reactivity |
|---|---|---|
| Tert-butyl 3-isothiocyanatopropionate | Propionate backbone with terminal isothiocyanate | Moderate reactivity with spatial separation of functional groups |
| Tert-butyl isothiocyanate | Direct attachment of isothiocyanate to tert-butyl group | Higher steric hindrance may reduce reactivity |
| Allyl isothiocyanate | Allylic isothiocyanate | Enhanced reactivity due to potential for conjugation |
| Table 3: Comparative reactivity of selected isothiocyanate compounds | ||
| The specific positioning of the isothiocyanate group in tert-butyl 3-isothiocyanatopropionate, separated from the bulky tert-butyl group by the propionate chain, likely results in reactivity that is less hindered than in tert-butyl isothiocyanate but potentially more selective than in less sterically controlled analogues. |
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